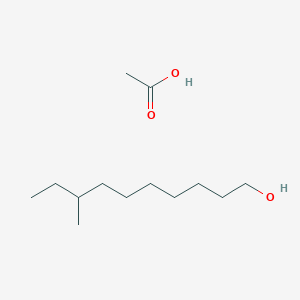
Dibromo(trimethyl)-lambda5-phosphane;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(trimethyl)-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo(trimethyl)-lambda5-phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(trimethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(trimethyl)-lambda5-phosphane under controlled conditions. One common method is the direct reaction of manganese halides with dibromo(trimethyl)-lambda5-phosphane in the presence of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dibromo(trimethyl)-lambda5-phosphane;manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the dibromo(trimethyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or additional ligands like phosphines or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction can produce manganese hydrides or lower oxidation state complexes.
Scientific Research Applications
Chemistry
In chemistry, dibromo(trimethyl)-lambda5-phosphane;manganese is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of metal-based drugs. Its ability to interact with biological molecules makes it a candidate for therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism of action of dibromo(trimethyl)-lambda5-phosphane;manganese involves its interaction with molecular targets through coordination chemistry. The manganese center can undergo redox reactions, facilitating electron transfer processes. The dibromo(trimethyl)-lambda5-phosphane ligand stabilizes the metal center and modulates its reactivity. Pathways involved include oxidative addition, reductive elimination, and ligand exchange.
Comparison with Similar Compounds
Similar Compounds
- Dibromo(trimethyl)-lambda5-phosphane;iron
- Dibromo(trimethyl)-lambda5-phosphane;cobalt
- Dibromo(trimethyl)-lambda5-phosphane;nickel
Uniqueness
Compared to similar compounds, dibromo(trimethyl)-lambda5-phosphane;manganese exhibits distinct reactivity due to the unique electronic properties of manganese. Its ability to participate in a wide range of redox reactions and form stable complexes with various ligands sets it apart from its iron, cobalt, and nickel counterparts.
Properties
CAS No. |
85883-29-0 |
|---|---|
Molecular Formula |
C3H9Br2MnP |
Molecular Weight |
290.82 g/mol |
IUPAC Name |
dibromo(trimethyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C3H9Br2P.Mn/c1-6(2,3,4)5;/h1-3H3; |
InChI Key |
FKUZUBQNSYXROD-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)(C)(Br)Br.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


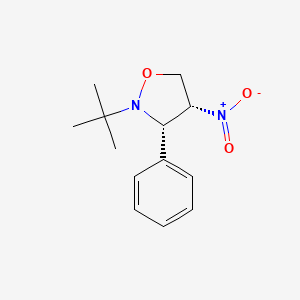
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)

![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)
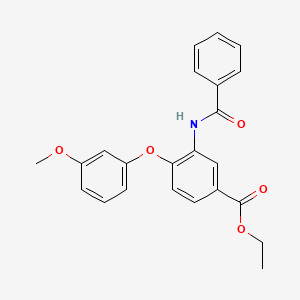
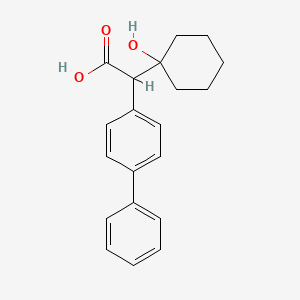
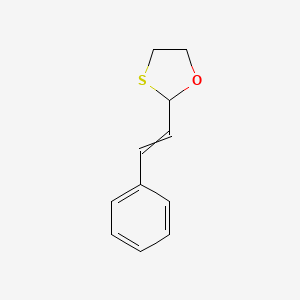
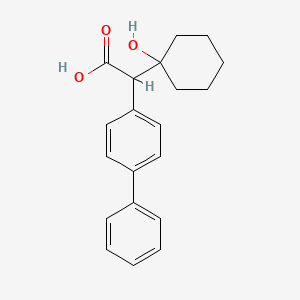
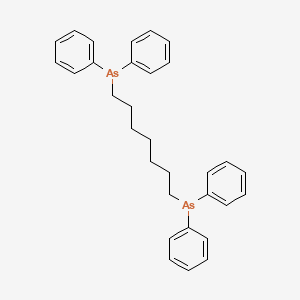
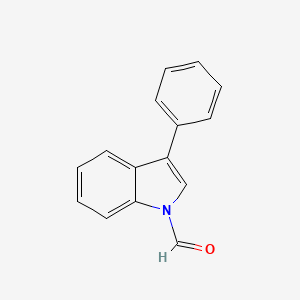
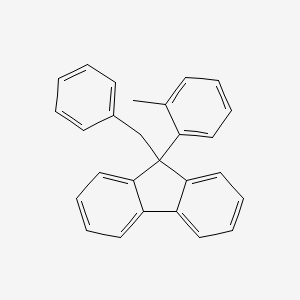
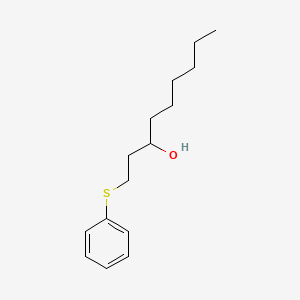
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
